molecular formula C10H10N2O B3001381 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine CAS No. 897388-44-2

8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine

Cat. No.: B3001381
CAS No.: 897388-44-2
M. Wt: 174.203
InChI Key: KZBHRJDGRXUMLF-DTWKUNHWSA-N
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Description

8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine is a complex organic compound characterized by its unique molecular structure. This compound contains multiple aromatic rings and a primary amine group, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine typically involves multi-step organic reactionsCommon reagents used in these steps include aromatic aldehydes, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Indeno[1,2-d]oxazole derivatives: Share a similar core structure but differ in functional groups.

    Amino-substituted oxazoles: Contain an amine group attached to the oxazole ring.

Uniqueness: 8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine is unique due to its specific combination of aromatic rings and the primary amine group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H2,11,12)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBHRJDGRXUMLF-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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